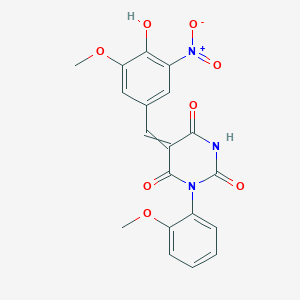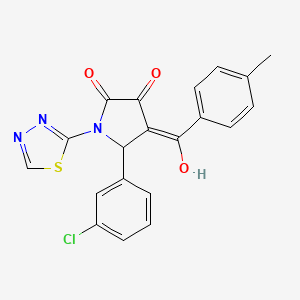![molecular formula C19H15N3O5S B5908004 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate, also known as NBD-Cl, is a chemical compound that is commonly used in scientific research. This compound is widely used as a fluorescent labeling reagent for the detection of amino acids, peptides, and proteins. NBD-Cl is a highly sensitive and specific reagent that has been extensively used in various biochemical and physiological studies.
作用機序
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate works by reacting with the amino groups of amino acids, peptides, and proteins. This reaction results in the formation of a highly fluorescent compound that can be detected using fluorescence spectroscopy. The fluorescence of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is highly sensitive to the local environment, which allows for the detection of conformational changes in proteins.
Biochemical and Physiological Effects:
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has no known biochemical or physiological effects. This compound is used solely as a labeling reagent in scientific research.
実験室実験の利点と制限
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has several advantages for lab experiments. This compound is highly sensitive and specific, which allows for the detection and quantification of low concentrations of amino acids, peptides, and proteins. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is also easy to use and can be used in a variety of experimental conditions. However, 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has some limitations. This compound is sensitive to pH and temperature, which can affect the fluorescence of the labeled molecules. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is also sensitive to the presence of other reactive molecules, which can interfere with the labeling reaction.
将来の方向性
There are several future directions for the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in scientific research. One direction is the development of new labeling reagents that are more sensitive and specific than 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate. Another direction is the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in the study of protein-protein interactions and protein-ligand interactions. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate can also be used in the study of protein folding and misfolding, which is an important area of research in the field of protein biochemistry. Finally, 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate can be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is a highly sensitive and specific fluorescent labeling reagent that is widely used in scientific research. This compound is used to label amino acids, peptides, and proteins for the detection and quantification of these molecules. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in scientific research, including the development of new labeling reagents and the study of protein-protein interactions and protein-ligand interactions.
合成法
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is synthesized by the reaction of 4-nitrophenylhydrazine with 4-chloro-7-nitrobenzofurazan. The resulting compound is then reacted with benzenesulfonyl chloride to produce 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate. This synthesis method is a simple and efficient way to produce 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in large quantities.
科学的研究の応用
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is widely used in scientific research as a fluorescent labeling reagent. This compound is used to label amino acids, peptides, and proteins for the detection and quantification of these molecules. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is a highly sensitive and specific reagent that allows for the detection of low concentrations of these molecules. This compound is also used in the study of protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-22(24)17-10-8-16(9-11-17)21-20-14-15-6-12-18(13-7-15)27-28(25,26)19-4-2-1-3-5-19/h1-14,21H/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALQEZOEFVEEJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907927.png)

![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)

![4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5907970.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)